

2-(Difluoromethoxy)benzoic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Difluoromethoxy)benzoic acid**

Cat. No.: **B1332832**

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Weight and Characterization of **2-(Difluoromethoxy)benzoic Acid**

Abstract

2-(Difluoromethoxy)benzoic acid (CAS No. 97914-59-5) is a fluorinated benzoic acid derivative increasingly recognized for its utility as a key building block in the synthesis of complex molecules.^[1] With a definitive molecular weight of 188.13 g/mol, this compound is of significant interest to professionals in drug discovery, agrochemical development, and materials science.^{[1][2][3][4]} The incorporation of the difluoromethoxy group can modulate critical physicochemical properties, including lipophilicity and metabolic stability, making it a strategic component in the design of new therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of **2-(Difluoromethoxy)benzoic acid**, focusing on the theoretical and experimental determination of its molecular weight, its core physicochemical properties, established analytical workflows for its characterization, and its applications in modern research and development.

Introduction to **2-(Difluoromethoxy)benzoic Acid**

2-(Difluoromethoxy)benzoic acid is an organic compound featuring a benzoic acid core substituted at the ortho-position with a difluoromethoxy group (-OCHF₂).^[1] This structural motif is not merely an arbitrary functionalization; it is a deliberate design element leveraged by medicinal and materials chemists.

The Strategic Importance of the Difluoromethoxy Moiety:

In the field of drug discovery, the introduction of fluorine-containing groups is a well-established strategy for optimizing a molecule's pharmacological profile. The difluoromethoxy group, in particular, serves as a bioisostere for other functional groups and offers a unique balance of properties:

- **Modulation of Lipophilicity:** It can fine-tune a molecule's lipophilicity, which is critical for controlling absorption, distribution, metabolism, and excretion (ADME) properties.
- **Enhanced Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to enzymatic degradation and thereby potentially increasing the half-life of a drug candidate.
- **Influence on Acidity:** The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the adjacent carboxylic acid group, influencing its binding interactions within biological targets.

Because of these attributes, **2-(Difluoromethoxy)benzoic acid** serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals like pesticides and herbicides, and advanced polymers with enhanced thermal stability or specific optical characteristics.[\[1\]](#) There is also active research into its potential anti-inflammatory and antioxidant properties.[\[1\]](#)

Core Physicochemical Properties

The precise characterization of a chemical compound begins with its fundamental properties. The molecular weight and associated physicochemical data for **2-(Difluoromethoxy)benzoic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	188.13 g/mol	[1] [2] [4] [5]
Molecular Formula	C ₈ H ₆ F ₂ O ₃	[1] [2] [3] [6] [7]
CAS Number	97914-59-5	[1] [3] [6] [7]
Appearance	Solid; Light brown to light yellow crystals	[5] [6] [8]
Melting Point	98-101 °C	[1] [3] [5]
Boiling Point	274 °C	[1] [8]
Density	1.370 g/cm ³	[1] [8]
pKa (Predicted)	3.11 ± 0.36	[1] [8]
Flash Point	119 °C	[1] [8]
Synonyms	2-Carboxy-alpha,alpha-difluoroanisole; Benzoic acid, 2-(difluoromethoxy)-	[1] [6] [8]

Determination of Molecular Weight: Theoretical and Experimental

A compound's molecular weight is one of its most critical properties, essential for stoichiometric calculations, structural confirmation, and identity verification.[\[9\]](#) Its determination involves both theoretical calculation and rigorous experimental validation.

Theoretical Calculation

The theoretical molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula (C₈H₆F₂O₃).[\[9\]](#)

- Carbon (C): 8 atoms × 12.011 u = 96.088 u
- Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

- Fluorine (F): 2 atoms \times 18.998 u = 37.996 u
- Oxygen (O): 3 atoms \times 15.999 u = 47.997 u
- Total Molecular Weight: 188.129 u (often rounded to 188.13 g/mol for practical use)

This calculated value serves as the benchmark that must be confirmed by experimental methods.

Authoritative Experimental Verification

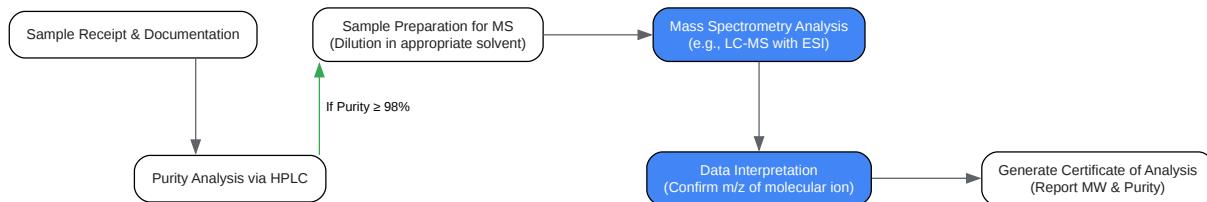
For a small organic molecule like **2-(Difluoromethoxy)benzoic acid**, mass spectrometry is the definitive technique for experimentally verifying the molecular weight.[9][10]

Mass Spectrometry (MS): The Gold Standard Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] Its precision allows not only for the confirmation of the nominal molecular weight but also, with high-resolution instruments (HRMS), for the determination of the exact mass, which can confirm the elemental composition of the molecule.[10]

The causality behind this choice of technique is its unparalleled sensitivity and accuracy for molecules of this size. Unlike methods designed for polymers, such as Size Exclusion Chromatography (SEC) or Static Light Scattering (SLS), mass spectrometry directly measures the property of interest—the molecular mass of the individual compound.[9][11][12]

Complementary Structural & Purity Analyses While MS directly provides molecular weight data, a comprehensive characterization relies on a suite of analytical techniques to ensure the trustworthiness of the result:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.[10] While it does not measure molecular weight directly, ¹H and ¹³C NMR spectra are used to elucidate the chemical structure, confirming the arrangement of atoms and thus validating the molecular formula used for the theoretical calculation.
- High-Performance Liquid Chromatography (HPLC): This chromatographic method is essential for assessing the purity of the sample.[10] An accurate molecular weight


determination is contingent on analyzing a pure substance. HPLC can separate the target compound from any impurities or residual starting materials, ensuring that the mass spectrum obtained is truly representative of **2-(Difluoromethoxy)benzoic acid**.

Experimental Protocols & Workflow

The following sections detail a standard workflow and protocol for the definitive characterization of **2-(Difluoromethoxy)benzoic acid**.

Analytical Characterization Workflow

A self-validating analytical workflow ensures that each step confirms the integrity of the sample and the accuracy of the data. The process begins with sample reception and proceeds through purity analysis and structural confirmation, culminating in a final report.

[Click to download full resolution via product page](#)

Caption: Workflow for Molecular Weight Verification.

Protocol: Molecular Weight Determination by LC-MS

This protocol describes a typical procedure using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), a soft ionization technique ideal for preserving the molecular ion of the analyte.

- Instrument Calibration:

- Calibrate the mass spectrometer using a certified calibration standard (e.g., sodium trifluoroacetate) across the desired mass range to ensure mass accuracy. This step is critical for a self-validating system.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of **2-(Difluoromethoxy)benzoic acid**.
 - Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.
 - Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.
- Chromatographic Separation (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Run a suitable gradient (e.g., 5% to 95% B over 5 minutes) to ensure separation from any potential impurities.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 1-5 µL.
- Mass Spectrometry Detection (MS):
 - Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The carboxylic acid is readily deprotonated, making negative mode highly sensitive for this compound.
 - Scan Range: m/z 50 - 500.
 - Data Analysis:
 - Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

- Identify the molecular ion peak. In negative mode, this will be the deprotonated molecule $[M-H]^-$.
- Expected m/z for $[M-H]^- = 188.13 - 1.01 = 187.12$.
- Confirm that this observed mass corresponds to the theoretical value within the instrument's mass accuracy tolerance.

Applications in Research and Development

The utility of **2-(Difluoromethoxy)benzoic acid** as a chemical intermediate is well-documented.[\[1\]](#)[\[8\]](#)

- Pharmaceutical Synthesis: It is a crucial building block for creating active pharmaceutical ingredients (APIs). Its structure has been incorporated into novel drug candidates, such as potent correctors for the cystic fibrosis transmembrane conductance regulator (CFTR).[\[13\]](#)
- Agrochemicals: In the agrochemical industry, it is used to synthesize modern pesticides and herbicides, where the difluoromethoxy group can contribute to efficacy and environmental stability.[\[1\]](#)
- Structure-Activity Relationship (SAR) Studies: Researchers use this compound as a starting point in SAR studies to understand how modifications to the benzoic acid scaffold influence biological activity, leading to the design of more potent and selective drug candidates.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

- Hazard Identification: **2-(Difluoromethoxy)benzoic acid** is classified as an irritant.[\[1\]](#)[\[8\]](#) It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[8\]](#)
- Safe Handling:
 - Use only in a well-ventilated area, such as a chemical fume hood.[\[14\]](#)

- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]
- Avoid breathing dust.[8][15] Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][14]

Conclusion

2-(Difluoromethoxy)benzoic acid is a well-characterized compound with a confirmed molecular weight of 188.13 g/mol. This fundamental property, validated by robust analytical techniques like mass spectrometry, underpins its use as a high-value intermediate in scientifically demanding fields. For researchers and drug development professionals, the strategic incorporation of its difluoromethoxy group offers a reliable method to fine-tune molecular properties, leading to the creation of next-generation pharmaceuticals, advanced materials, and effective agrochemicals. A thorough understanding of its physicochemical characteristics and the analytical methods used for its verification is essential for its effective application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 97914-59-5,2-(DIFLUOROMETHOXY)BENZOIC ACID | lookchem [lookchem.com]
- 2. 2-(DIFLUOROMETHOXY)BENZOIC ACID | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2-(DIFLUOROMETHOXY)BENZOIC ACID | 97914-59-5 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 97914-59-5|2-(Difluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 5. 2-(Difluoromethoxy)benzoic acid | 97914-59-5 [sigmaaldrich.com]
- 6. 2-(Difluoromethoxy)benzoic acid | CymitQuimica [cymitquimica.com]
- 7. 97914-59-5 | 2-(Difluoromethoxy)benzoic acid - Fluoropharm [fluoropharm.com]
- 8. 2-(DIFLUOROMETHOXY)BENZOIC ACID | 97914-59-5 [amp.chemicalbook.com]
- 9. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. lsinstruments.ch [lsinstruments.ch]
- 12. Methods of Measuring Molecular Shape, Weight and Size - ATA Scientific [atascientific.com.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [2-(Difluoromethoxy)benzoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332832#2-difluoromethoxy-benzoic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com